
Iminodiacetic acid-ruthenium (III) complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iminodiacetic acid-ruthenium (III) complex is a coordination compound that has been extensively studied for its potential applications in various scientific fields. This complex is formed by the reaction of ruthenium (III) chloride with iminodiacetic acid, which results in the formation of a stable and water-soluble complex. The unique properties of this complex have made it a subject of interest for researchers in the fields of chemistry, biochemistry, and medicine.
Wirkmechanismus
The mechanism of action of iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex is not fully understood. However, it is believed that the complex interacts with biomolecules such as proteins and DNA, leading to the formation of stable adducts. The complex may also act as a redox agent, transferring electrons to or from biomolecules.
Biochemische Und Physiologische Effekte
Studies have shown that iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex exhibits various biochemical and physiological effects. In vitro studies have shown that the complex can inhibit the growth of cancer cells and induce apoptosis. The complex has also been shown to exhibit anti-inflammatory and antioxidant activities. However, the physiological effects of the complex in vivo are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex in lab experiments include its stability, water solubility, and versatility as a catalyst and probe. However, the limitations of using the complex include its potential toxicity and the need for specialized equipment for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for research on iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex. One direction is to further study the mechanism of action of the complex and its interactions with biomolecules. Another direction is to explore the potential applications of the complex in drug delivery and imaging. Additionally, the development of new synthetic methods for the complex and the optimization of its properties for specific applications are also areas of future research.
Synthesemethoden
The synthesis of iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex involves the reaction of ruthenium (Iminodiacetic acid-ruthenium (III) complex) chloride with iminodiacetic acid in the presence of a base. The reaction is typically carried out in an aqueous solution, and the resulting complex is purified by precipitation or chromatography. The complex can be characterized by various analytical techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex has been studied for its potential applications in various scientific fields. In the field of chemistry, this complex has been used as a catalyst for various chemical reactions such as oxidation, reduction, and hydrogenation. In biochemistry, the complex has been studied for its potential applications as an enzyme mimic and as a probe for studying protein-ligand interactions. In medicine, the complex has been studied for its potential applications in cancer therapy and as an imaging agent for various diseases.
Eigenschaften
CAS-Nummer |
117676-57-0 |
|---|---|
Produktname |
Iminodiacetic acid-ruthenium (III) complex |
Molekularformel |
C8H16Cl3N2O9Ru |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
2-(carboxylatomethylamino)acetate;hydron;ruthenium(3+);trichloride;hydrate |
InChI |
InChI=1S/2C4H7NO4.3ClH.H2O.Ru/c2*6-3(7)1-5-2-4(8)9;;;;;/h2*5H,1-2H2,(H,6,7)(H,8,9);3*1H;1H2;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
PLIDZBKUOMINIO-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Kanonische SMILES |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonyme |
iminodiacetic acid-ruthenium (III) complex Ru-IDAA ruthenium (III)-iminodiacetic acid complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



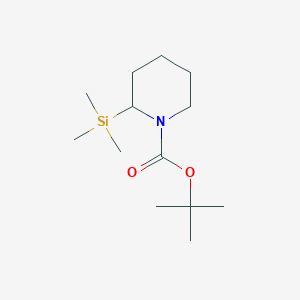
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
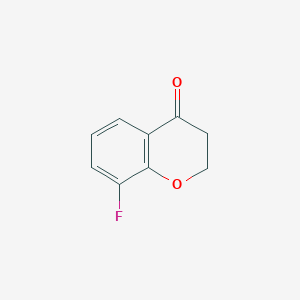
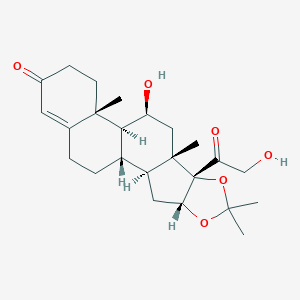
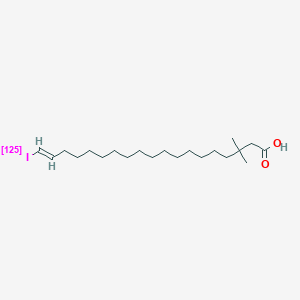
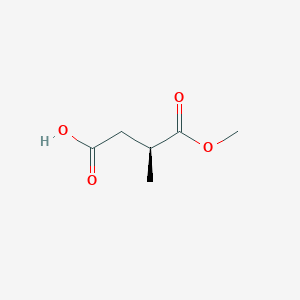
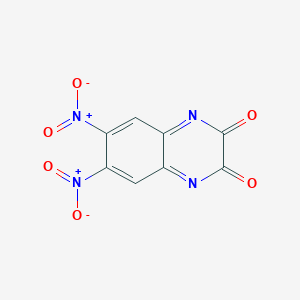
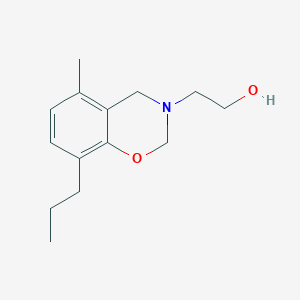
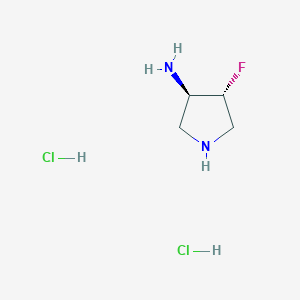
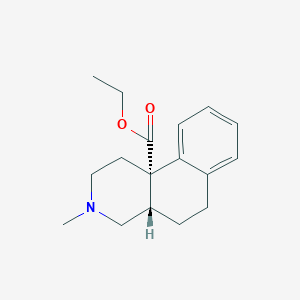
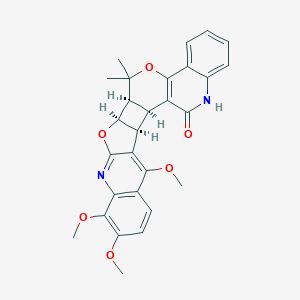
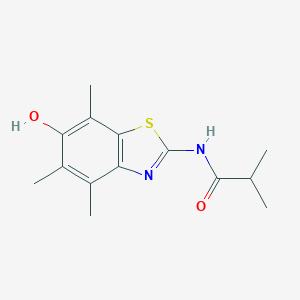
![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)